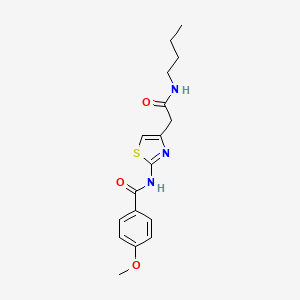

Dimethyl-2-oxo-3-phenylpropylphosphonat

Übersicht

Beschreibung

Dimethyl-2-oxo-3-phenylpropyl phosphonate (CAS Number 52343-38-1) is an organophosphonate compound . It has a molecular formula of C11H15O4P and a molecular weight of 242.20800 .

Synthesis Analysis

The synthesis of Dimethyl-2-oxo-3-phenylpropyl phosphonate involves several steps. The literature suggests that it can be synthesized from Dimethyl methylphosphonate (CAS#:756-79-6) with a yield of approximately 79% .Molecular Structure Analysis

The molecular structure of Dimethyl-2-oxo-3-phenylpropyl phosphonate consists of 11 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact mass is 242.07100 .Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl-2-oxo-3-phenylpropyl phosphonate are not fully detailed in the search results. The molecular formula is C11H15O4P and the molecular weight is 242.20800 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Hydrolyse und Dealkylierung

Diese Verbindung ist nützlich bei der Hydrolyse von Phosphinaten und Phosphonaten . Die Hydrolyse kann sowohl unter sauren als auch unter basischen Bedingungen stattfinden, aber die C-O-Bindung kann auch durch Trimethylsilylhalogenide gespalten werden . Die Hydrolyse von P-Estern ist eine anspruchsvolle Aufgabe, da in den meisten Fällen die optimierten Reaktionsbedingungen noch nicht untersucht wurden .

Biologische Aktivität

Phosphinsäuren und Phosphonsäuren, die durch Hydrolyse oder Dealkylierung aus ihren Estern, Phosphinaten bzw. Phosphonaten hergestellt werden können, sind biologisch aktive Verbindungen . Sie sind als antibakterielle Wirkstoffe bekannt und wirken gegen sowohl grampositive als auch gramnegative MDR- und XDR-Bakterien .

Behandlung von DNA-Virus- und Retrovirusinfektionen

Azyklische Nukleosidphosphonatderivate spielen eine wichtige Rolle bei der Behandlung von DNA-Virus- und Retrovirusinfektionen . Es wurde gezeigt, dass einige P-Ester auch gegen Hepatitis C und Influenza-A-Virus wirksam sind .

ZNS-Therapeutika

Einige P-Ester sind als Glutamat- und GABA-basierte ZNS-Therapeutika bekannt . Glutamat ist ein wichtiger exzitatorischer Neurotransmitter, daher können Agonisten des metabotropen Glutamatrezeptors neue therapeutische Ziele für Hirnerkrankungen (Schizophrenie, Parkinson-Krankheit, Schmerzen) sein .

Verbesserung der Knochendichte

Dronate sind dafür bekannt, die Mineraldichte in den Knochen zu erhöhen .

Synthese von phosphorylierten Heterocyclen

Dimethyl(2-oxopropyl)phosphonat wird bei der Synthese von phosphorylierten Heterocyclen verwendet . Es werden komfortable Methoden zur Synthese von Reagenzien und Beispiele für deren Verwendung in den Paal-Knorr-, Dimroth-, Gewald-, Knoevenagel-Fries-, Fischer-, Friedländer- und Beirut-Reaktionen analysiert .

Vorläufer des Bestmann-Ohira-Reagenzes

Dimethyl(2-oxopropyl)phosphonat wurde in der organischen Synthese häufiger als Vorläufer des Bestmann-Ohira-Reagenzes zur Synthese von terminalen Alkinen verwendet .

Eigenschaften

IUPAC Name |

1-dimethoxyphosphoryl-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJAUSGLWRLGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)CC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

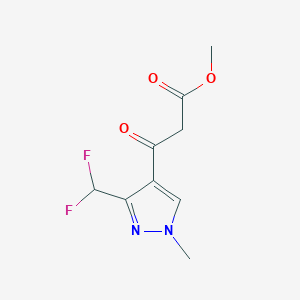

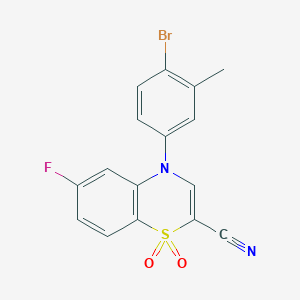

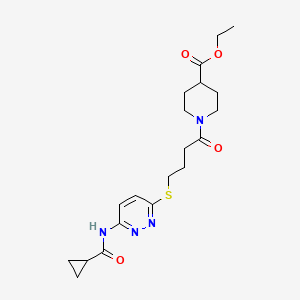

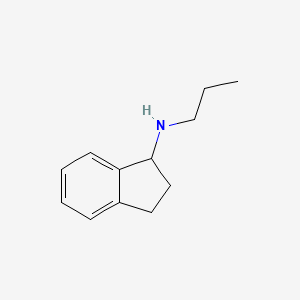

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2443977.png)

![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443980.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)